Product packaging for 1,3-Bis(4-maleimidophenoxy)benzene(Cat. No.:CAS No. 115341-26-9)

1,3-Bis(4-maleimidophenoxy)benzene

Cat. No.: B049311
CAS No.: 115341-26-9
M. Wt: 452.4 g/mol
InChI Key: UGJHILWNNSROJV-UHFFFAOYSA-N
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Description

Evolution of Maleimide-Containing Systems in Polymer Science

The journey of maleimide-based polymers began with the exploration of their unique reactivity. The carbon-carbon double bond within the maleimide (B117702) ring readily participates in various polymerization reactions, including thermal and addition polymerization. This reactivity allows for the formation of highly cross-linked, three-dimensional networks, which are the basis for the exceptional properties of the resulting polymers.

Early research focused on understanding the curing mechanisms and structure-property relationships of these materials. Over the years, the field has evolved to include the development of a wide array of maleimide-based monomers and polymers tailored for specific applications. nih.govacs.org This has involved the incorporation of different chemical moieties into the polymer backbone to enhance properties such as solubility, processability, and toughness. tandfonline.comnih.gov The versatility of maleimide chemistry has also led to its use in the functionalization of polymers, creating materials with "clickable" surfaces for biomedical applications. researchgate.netrsc.org

Importance of Bismaleimides (BMIs) as Advanced Monomers in Material Engineering

Bismaleimides (BMIs) are a critical class of thermosetting polymers that serve as advanced monomers in material engineering. cnrs.fr They are distinguished by the presence of two maleimide functional groups, typically at the ends of a more complex molecular structure. cnrs.frscispace.com This bifunctionality allows them to form highly cross-linked networks upon curing, resulting in materials with a desirable combination of properties. nih.govcnrs.fr

Cured BMI resins are renowned for their high glass transition temperatures (often between 230–380 °C), excellent performance in hot and wet conditions, stable electrical properties, and low flammability. cnrs.frscispace.com These attributes make them indispensable in industries where materials are subjected to extreme conditions, such as aerospace, electronics, and automotive manufacturing. tandfonline.comresearchgate.net While traditional BMI resins can be brittle, significant research has been dedicated to improving their toughness by modifying their chemical structure or by blending them with other polymers. nih.govresearchgate.net The ability to tailor the properties of BMIs by altering the backbone structure between the maleimide groups has been a key driver of their continued development and application. cnrs.fr

Contextualization of 1,3-Bis(4-maleimidophenoxy)benzene within Aromatic Bismaleimide (B1667444) Frameworks

Within the diverse family of bismaleimides, aromatic BMIs represent a significant subgroup. These monomers incorporate aromatic rings into their backbone, which contributes to their high thermal stability and mechanical strength. hep.com.cn A notable example within this category is This compound . This specific monomer is part of a broader class of bismaleimides derived from aromatic diamines and maleic anhydride (B1165640). researchgate.net The synthesis of such compounds typically involves a two-step process, starting with the formation of a bismaleamic acid, followed by cyclodehydration to yield the bismaleimide. researchgate.net

The properties of aromatic BMIs can be finely tuned by modifying the structure of the diamine precursor. nasa.govresearchgate.net For instance, the introduction of flexible ether linkages, as seen in this compound, can improve the processability of the resulting polymers without significantly compromising their thermal performance. nih.govmdpi.com

Distinguishing Structural Features and Isomeric Considerations (e.g., meta-substitution)

The chemical structure of This compound is characterized by two maleimidophenoxy groups attached to a central benzene (B151609) ring at the meta positions (1 and 3). This meta-substitution is a crucial structural feature that influences the polymer's final properties.

In electrophilic aromatic substitution reactions, the position of substituents on a benzene ring directs the orientation of incoming groups. masterorganicchemistry.com While not a direct polymerization mechanism for BMIs, the principles of substituent effects on aromatic rings are relevant to understanding the monomer's reactivity and the resulting polymer architecture. The meta-positioning of the phenoxy-maleimide groups in this compound imparts a bent or kinked geometry to the monomer. libretexts.org This contrasts with the more linear and rigid structure of its para-substituted isomer. This kinked structure can disrupt the packing of polymer chains, leading to lower crystallinity and improved solubility and processability. mdpi.com The introduction of such flexible linkages is a common strategy to overcome the inherent brittleness of many high-performance polymers. nih.gov

The presence of ether linkages and the meta-substitution in the backbone of this compound contribute to a unique combination of thermal stability and processability, making it a valuable monomer for creating advanced polymer matrices for composites and other high-performance materials. nasa.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16N2O6 B049311 1,3-Bis(4-maleimidophenoxy)benzene CAS No. 115341-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[3-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenoxy]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O6/c29-23-12-13-24(30)27(23)17-4-8-19(9-5-17)33-21-2-1-3-22(16-21)34-20-10-6-18(7-11-20)28-25(31)14-15-26(28)32/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJHILWNNSROJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)OC4=CC=C(C=C4)N5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Design for 1,3 Bis 4 Maleimidophenoxy Benzene

Established Synthetic Pathways for 1,3-Bis(4-maleimidophenoxy)benzene

The most common and established method for synthesizing this compound is a two-step process. google.comresearchgate.net This procedure involves the initial formation of a bismaleamic acid intermediate, followed by a cyclodehydration step to yield the final bismaleimide (B1667444). researchgate.net

Two-Step Synthetic Procedures Involving Maleic Anhydride (B1165640) and Aromatic Diamines

This synthetic strategy is widely employed for various bismaleimides. google.comresearchgate.netresearchgate.net The process begins with the reaction between an aromatic diamine and maleic anhydride, leading to the formation of an N-substituted maleamic acid. google.com The subsequent ring-closure is the most challenging part of the synthesis. google.com

The primary reactants in the synthesis of this compound are maleic anhydride and the aromatic diamine, 1,3-bis(4-aminophenoxy)benzene (B160649). google.com The diamine itself can be prepared through the reaction of a corresponding diphenol with 4-nitrochlorobenzene, followed by the reduction of the resulting nitro groups to amine groups. google.com Another synthetic route for 1,3-bis(aminophenoxy)benzene involves the reaction of aminophenol with an alkaline substance in a non-protonic polar solvent to form aminophenol sodium (or potassium), which then reacts with meta-dibromobenzene in the presence of a copper catalyst. google.com

In a typical laboratory-scale synthesis, 1,3-bis(4-aminophenoxy)benzene is dissolved in a solvent like tetrahydrofuran. google.com The solution is then cooled, and a solution of maleic anhydride in the same solvent is added slowly while maintaining a low temperature. google.com

The reaction between the aromatic diamine and maleic anhydride leads to the formation of a bismaleamic acid intermediate. google.comresearchgate.net This intermediate is formed through the ring-opening addition reaction of the maleic anhydride with the amine groups of the diamine. researchgate.net The formation of this intermediate is a crucial step that sets the stage for the final imidization.

The final step in the synthesis is the cyclodehydration of the bismaleamic acid to form the bismaleimide. This ring-closing reaction can be achieved through either thermal or chemical methods. researchgate.net

Thermal Cyclodehydration: This method involves heating the bismaleamic acid at elevated temperatures, typically between 120-140°C for several hours. researchgate.net However, thermal treatment alone may lead to incomplete cyclization. researchgate.net

Chemical Cyclodehydration: A more common and often more efficient method involves the use of chemical dehydrating agents. A widely used system is acetic anhydride in the presence of a catalyst like sodium acetate (B1210297) or nickel (II) acetate. google.comgoogle.comresearchgate.net For example, the bismaleamic acid intermediate can be treated with triethylamine, followed by the addition of acetic anhydride and nickel (II) acetate tetrahydrate, and then heated to complete the reaction. google.com

Development of Modified Synthetic Routes and Conditions

Researchers have explored various modifications to the standard synthetic routes to improve yield, purity, and processing characteristics of bismaleimides. One approach involves the use of different catalysts and solvents to facilitate the cyclodehydration step. For instance, the use of an alcohol catalyst with a boiling point higher than the solvent and an acid co-catalyst has been reported for the cyclodehydration of N-substituted maleamic acids. google.com

Modifications also include the incorporation of different functional groups into the bismaleimide structure to enhance specific properties. For example, the introduction of phthalide (B148349) cardo and cyano groups has been shown to improve the solubility and processability of BMI monomers. researchgate.net Similarly, the incorporation of 1,3,4-oxadiazole (B1194373) and asymmetric structures has been investigated to enhance these properties. researchgate.net

Influence of Precursor Structure on Bismaleimide Characteristics

The structure of the precursor diamine has a significant impact on the final properties of the bismaleimide resin. The flexibility or rigidity of the diamine backbone directly influences the processing window and the mechanical and thermal properties of the cured resin.

Increasing the molecular weight between the reactive maleimide (B117702) end groups by using larger diamine precursors can lower the melting point of the bismaleimide monomer. researchgate.net This creates a larger temperature range between the melting point and the initial polymerization temperature, which is beneficial for processing. researchgate.net For instance, bismaleimides derived from more rigid diamines require the incorporation of more flexible co-monomers to enhance processability. researchgate.net

The introduction of specific structural motifs into the precursor can impart desired characteristics. The incorporation of ether linkages, for example, can enhance the toughness of the resulting BMI resin. nih.gov The use of fluorene (B118485) cardo groups in the diamine precursor can lead to bismaleimides with improved thermal stability and solubility. researchgate.net

Interactive Data Table: Synthesis Parameters for Bismaleimides

Reactant 1 Reactant 2 Intermediate Cyclodehydration Method Reference
Maleic Anhydride 1,3-Bis(4-aminophenoxy)benzene Bismaleamic Acid Acetic anhydride, triethylamine, nickel (II) acetate google.com
Maleic Anhydride 4,4′-diaminodiphenyl methane Bismaleamic Acid Thermal (120-140°C) or Chemical (NaOAc/Ac2O) researchgate.net

Polymerization and Crosslinking Mechanisms of 1,3 Bis 4 Maleimidophenoxy Benzene

Fundamental Polymerization Mechanisms of Maleimides

Bismaleimide (B1667444) resins are noted for their ability to be cured through addition reactions, which avoids the generation of volatile byproducts often seen in condensation polymerizations. polymerinnovationblog.com This characteristic is highly advantageous for producing void-free, high-performance composite materials. The primary polymerization mechanisms applicable to bismaleimides like 1,3-Bis(4-maleimidophenoxy)benzene are detailed below.

The thermal homopolymerization of bismaleimides involves the reaction of the maleimide (B117702) double bonds with one another upon heating, leading to a highly crosslinked network. researchgate.net This process is typically initiated at elevated temperatures, often above 200°C. cnrs.fr The resulting polymer network is characterized by its high crosslink density and rigid structure, which contributes to the excellent thermal stability of the cured material. mdpi.com However, this high degree of crosslinking can also lead to inherent brittleness in the final product. mdpi.comrsc.org

While specific kinetic data for the thermal homopolymerization of this compound is not extensively available in the public literature, the general behavior can be inferred from studies on other aromatic bismaleimides. For instance, the thermal curing of N,N'-(4,4'-diphenylmethane)bismaleimide (BDM) shows a polymerization exotherm at high temperatures, indicating the occurrence of homopolymerization. scilit.com The reactivity and curing temperature are influenced by the chemical structure of the bridging unit between the maleimide rings. tandfonline.com The flexible ether linkages in this compound may influence its melting behavior and processing window compared to more rigid bismaleimide structures. mdpi.com

The maleimide double bond is susceptible to free-radical polymerization. polymerinnovationblog.com This can be initiated by thermal decomposition of a radical initiator or by exposure to UV radiation. researchgate.net Radical polymerization can proceed as a homopolymerization or, more commonly, as a copolymerization with other vinyl or allyl monomers. figshare.comnih.gov Copolymerization is a common strategy to modify the properties of the resulting thermoset, such as improving toughness or lowering the processing temperature. nasa.gov

Common comonomers for bismaleimides include allylic compounds like o,o'-diallyl bisphenol A (DABA). polymerinnovationblog.com The reaction between the maleimide and the allyl group can proceed via an "ene" addition reaction. polymerinnovationblog.com While specific studies on the radical copolymerization of this compound are scarce, the principles derived from other BMI systems are applicable. The introduction of a comonomer can create a more complex network structure, potentially reducing the brittleness associated with pure BMI homopolymers. mdpi.com

The maleimide group is an excellent dienophile and can readily participate in Diels-Alder reactions with conjugated dienes. polymerinnovationblog.comresearchgate.net This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings within the polymer backbone, leading to chain extension and crosslinking. researchgate.netacs.org The Diels-Alder reaction can be thermally reversible, which has been explored for developing self-healing and recyclable thermosetting materials. researchgate.netrug.nlacs.org

Common dienes used in Diels-Alder polymerization with bismaleimides include furan-functionalized compounds. researchgate.netrug.nl The reaction can be carried out at moderate temperatures and offers a high degree of control over the resulting polymer architecture. researchgate.net While there is a lack of specific examples of this compound undergoing Diels-Alder polymerization in the reviewed literature, its maleimide functionality makes it a suitable candidate for such reactions. The properties of the resulting polymer would be highly dependent on the structure of the diene comonomer.

The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack via a Michael addition reaction. polymerinnovationblog.comrsc.org This is a widely used mechanism for curing bismaleimide resins, particularly with amine-containing comonomers. scilit.comacs.orgmdpi.com The reaction involves the addition of a primary or secondary amine to the maleimide double bond, resulting in a linear chain extension or a crosslinked network, depending on the functionality of the amine. acs.orgresearchgate.net

This chain extension reaction is often carried out at lower temperatures than thermal homopolymerization, which can be advantageous for processing. nasa.gov The resulting polyaspartimide linkage is thermally stable. Diamines are commonly used as curing agents for bismaleimides, leading to the formation of high molecular weight polymers with improved toughness compared to the homopolymerized counterparts. mdpi.comrsc.org While specific data for this compound is limited, studies on other bismaleimide-diamine systems, such as those involving N,N'-bismaleimido-4,4'-diphenylmethane (BMI) and methylene (B1212753) dianiline (MDA), have shown that the Michael addition is a primary reaction pathway during cure. scilit.com

Table 1: Key Polymerization Reactions of Bismaleimides

Reaction Type Reactants General Conditions Resulting Structure Key Features
Thermal Homopolymerization Bismaleimide High Temperature (>200°C) Highly crosslinked polyimide network High thermal stability, but can be brittle. mdpi.com
Radical Copolymerization Bismaleimide, Vinyl/Allyl Comonomer, Radical Initiator Moderate to High Temperature Copolymer network Property modification (e.g., improved toughness). nasa.gov
Diels-Alder Cycloaddition Bismaleimide (dienophile), Conjugated Diene Moderate Temperature Polymer with cyclic units in the backbone Potential for thermal reversibility and self-healing. researchgate.netrug.nl

| Michael Addition | Bismaleimide, Nucleophile (e.g., Diamine) | Low to Moderate Temperature | Linearly extended or crosslinked polymer | Chain extension improves toughness; lower cure temperature. scilit.commdpi.com |

Curing Behavior and Network Formation

The curing of this compound, like other bismaleimide resins, is a complex process involving multiple, often competing, chemical reactions. scilit.comresearchgate.net The final properties of the thermoset are critically dependent on the cure cycle (i.e., the temperature and time profile) and the specific formulation. nasa.govresearchgate.net The formation of the three-dimensional polymer network can be monitored using various analytical techniques, including differential scanning calorimetry (DSC), Fourier-transform infrared (FTIR) spectroscopy, and rheometry. researchgate.netresearchgate.net

The network structure is formed through the various polymerization mechanisms discussed previously. For example, in a system containing a bismaleimide and a diamine, the initial stages of curing at lower temperatures are often dominated by the Michael addition reaction, leading to chain extension. scilit.com As the temperature is increased, thermal homopolymerization of the maleimide groups becomes more prominent, leading to crosslinking and the formation of a rigid network. scilit.com The presence of other reactive species, such as allyl groups, can introduce further complexity, with "ene" reactions also contributing to the network formation. polymerinnovationblog.com

Differential scanning calorimetry (DSC) is a powerful technique used to study the curing behavior of thermosetting resins like this compound. researchgate.netveryst.com A DSC scan of an uncured resin typically shows one or more exothermic peaks, which correspond to the heat released during the polymerization and crosslinking reactions. researchgate.net The temperature at which these peaks occur, as well as their size and shape, provides valuable information about the curing process. researchgate.net

For many bismaleimide systems, the DSC thermogram can exhibit multiple exotherms, indicating that the curing process occurs in several stages. researchgate.net For example, a lower temperature exotherm might be associated with a Michael addition reaction, while a higher temperature exotherm could correspond to thermal homopolymerization. scilit.com The total heat of reaction, determined by integrating the area under the exothermic peaks, is proportional to the extent of cure. veryst.com

Kinetic parameters, such as the activation energy (Ea) of the curing reaction, can be determined from DSC data obtained at different heating rates using methods like the Kissinger or Ozawa models. researchgate.net This information is crucial for optimizing the cure cycle to achieve the desired material properties. metu.edu.tr

Table 2: Illustrative Curing Exotherm Data for a Bismaleimide System *

Heating Rate (°C/min) Onset Temperature (°C) Peak Exotherm Temperature (°C) Heat of Curing (J/g)
5 185 215 150
10 195 228 155
15 203 237 152

Factors Influencing Curing Onset and Peak Temperatures

The initiation of polymerization (curing onset) and the temperature at which the reaction rate is highest (peak exotherm) are critical parameters in the processing of bismaleimide (BMI) resins. These temperatures are not fixed values but are influenced by several factors, including the monomer's molecular structure and the processing conditions.

The inherent structure of the bismaleimide monomer plays a crucial role. For instance, the presence of flexible ether linkages in this compound can provide a wider processing window compared to more rigid BMI structures. Conversely, the introduction of bulky side groups can lower the melting point, further altering the curing profile. consensus.app The curing of neat BMI resins typically involves an exothermic transition observed via Differential Scanning Calorimetry (DSC). For example, a structurally related bismaleimide, 4,4'-bismaleimidodiphenyl sulfone, exhibits a sharp melting endotherm at 247°C, followed immediately by an exothermic curing reaction with a peak temperature of 272°C. orientjchem.org

The heating rate during processing also has a significant impact. Non-isothermal DSC studies on various BMI monomers show that the initial curing temperature, the peak exothermic temperature, and the final curing temperature all increase as the heating rate is raised. researchgate.net This is due to the thermal lag at higher heating rates, where the system requires a higher temperature to achieve the same reaction extent in a shorter time.

Furthermore, the presence of other reactive species, such as co-monomers or curing agents, will alter the curing profile. Blending different bismaleimides or introducing reactive diluents can shift the curing exotherms to lower or higher temperatures depending on the reactivity of the added components. researchgate.net For example, some modified BMI systems can exhibit multiple exothermic peaks, with a lower temperature peak around 164°C and a higher one at 210°C, representing different reaction stages. researchgate.net

Bismaleimide SystemMelting Point (°C)Curing Onset (°C)Peak Exotherm (°C)Reference
4,4'-Bismaleimidodiphenyl Sulfone (Illustrative)247~248272 orientjchem.org
MT/4,4′-BMI System (Illustrative)N/AN/A164 and 210 researchgate.net
BMI/Diallyl Compound Blends (Illustrative)Curing temperature increases with higher BMI ratio metu.edu.tr

Chain Extension and Co-curing Strategies with this compound

Unmodified bismaleimide resins are known for their brittleness, which stems from their high cross-link density and aromatic structure. orientjchem.org To overcome this limitation and improve properties like toughness and processability, various chain extension and co-curing strategies are employed. These methods involve reacting this compound with other monomers or modifiers to alter the final network structure.

Reaction with Diamines

The properties of the final thermoset are highly dependent on the stoichiometric ratio of the bismaleimide to the diamine. ums.edu.my Using a BMI-rich stoichiometry (e.g., a 2:1 molar ratio of BMI to diamine) is often beneficial, as it allows for both chain extension via the Michael addition and subsequent thermal cross-linking of the unreacted maleimide groups, resulting in a robust polymer structure. ums.edu.my

Impact of Amine Concentration on Curing Exotherm

The concentration of the diamine curative directly influences the curing exotherm of the system. The heat released during curing (enthalpy), measured by DSC, is proportional to the number of chemical bonds formed. In a BMI/diamine system, the initial, lower-temperature exotherm is primarily associated with the Michael addition reaction.

BMI:Diamine Molar RatioPrimary ReactionRelative Enthalpy (ΔH) of CuringKey Outcome
1:1Michael Addition (Chain Extension)LowerFormation of linear polyaspartimides, increased flexibility. orientjchem.org
2:1 (BMI-rich)Michael Addition & Thermal Cross-linkingHigherFormation of a toughened, cross-linked network. ums.edu.my

Co-polymerization with Other Bismaleimide Systems

To achieve a specific balance of properties, this compound can be blended and co-cured with other bismaleimide monomers. This strategy allows for the tailoring of characteristics such as processing viscosity, cure temperature, and the thermomechanical properties of the final product.

Blending this compound, which has flexible ether linkages, with a more rigid aromatic bismaleimide like 4,4'-Bismaleimidodiphenylmethane (BDM) is a common approach. The flexible component can improve processability by lowering the melt viscosity, while the rigid component ensures high thermal stability and modulus in the cured resin. The co-curing of these blends results in a single, cross-linked network with properties intermediate to those of the individual homopolymers. The presence of a second, different BMI monomer can also suppress the tendency of the individual monomers to crystallize, which can be advantageous for processing. researchgate.net

Reactive Diluents and Modifiers in Curing Systems

To further enhance the properties of this compound resins, various reactive diluents and modifiers can be incorporated into the formulation before curing. These additives participate in the polymerization reactions, becoming a permanent part of the polymer network.

Common modifiers include allyl-group-containing compounds such as 2,2'-diallyl bisphenol A (DABPA). nih.govresearchgate.net These compounds can co-react with the maleimide groups through a combination of 'ene' reactions and Diels-Alder additions, which toughens the resulting network. nih.gov The introduction of such reactive modifiers can lower the melting point of the system and reduce the cross-linking density, enhancing toughness. nih.gov

Thermoplastic resins, such as poly(ether ether ketone) (PEEK) or polyetherimides, can also be used as toughening agents. researchgate.netresearchgate.netmdpi.com These high-performance polymers are dissolved in the BMI monomer before curing. During the curing process, phase separation occurs, leading to a morphology (e.g., a "sea-island" structure) that is highly effective at dissipating energy and preventing crack propagation. researchgate.netdtic.mil Other modifiers include epoxy resins, which improve processing and bonding properties, and reactive rubbers, which form distinct toughening phases within the BMI matrix. consensus.appmdpi.comdtic.mil

Modifier TypeExample Compound(s)Primary Toughening MechanismReference
Allyl CompoundsDiallyl bisphenol A (DABPA)Copolymerization via 'ene' and Diels-Alder reactions. nih.govresearchgate.net
ThermoplasticsPoly(ether ether ketone) (PEEK), Polyetherimide (PEI)Formation of a separate, tough phase within the BMI matrix. researchgate.netresearchgate.netmdpi.com
ThermosetsEpoxy ResinsImproves processability and forms an interpenetrating network. mdpi.com
ElastomersReactive Rubbers (e.g., CTBN)Formation of rubbery domains that absorb impact energy. consensus.appdtic.mil

Photo-induced Polymerization and Crosslinking

Photo-induced polymerization is a method that uses light to initiate and propagate a polymerization reaction, often offering advantages such as spatial and temporal control. The maleimide groups within this compound have the potential to participate in photo-polymerization reactions, such as [2+2] cycloadditions, when exposed to ultraviolet (UV) radiation. This could lead to the formation of highly crosslinked polymer networks, which are desirable in applications like coatings, adhesives, and microelectronics.

Despite this potential, detailed studies on the photo-induced polymerization and crosslinking mechanisms specifically involving this compound are not extensively documented. Some patents for photosensitive resin compositions include this compound in their formulations. However, these documents primarily focus on the final product and its application, rather than providing a fundamental investigation into the photochemical behavior of the compound, the role of photoinitiators, and the characteristics of the resulting polymer.

Material Engineering and Advanced Applications of 1,3 Bis 4 Maleimidophenoxy Benzene

Development of High-Performance Thermosetting Resins

1,3-Bis(4-maleimidophenoxy)benzene is a crucial building block in the synthesis of high-performance thermosetting resins. These resins are characterized by their highly cross-linked, three-dimensional networks formed through addition polymerization reactions, which notably avoid the generation of volatile byproducts during curing. This feature is particularly advantageous in the manufacturing of thick composite parts, as it minimizes porosity and enhances structural integrity. The resulting thermosets are renowned for their high glass transition temperatures (Tg), excellent performance in hot and wet conditions, inherent flame resistance, and stable electrical properties over a wide range of temperatures.

The molecular architecture of this compound, with its aromatic backbone and reactive maleimide (B117702) end groups, is fundamental to the exceptional thermal stability of the resulting thermosetting resins. When cured, these resins exhibit high glass transition temperatures, often exceeding 230°C, and can maintain their mechanical properties at elevated temperatures. This makes them ideal for applications in demanding environments, such as those encountered in the aerospace and defense industries. The incorporation of this compound into polymer matrices contributes to a high char yield upon thermal decomposition, which is a key factor in their excellent fire resistance.

Research has demonstrated that bismaleimide (B1667444) resins derived from monomers like this compound consistently outperform conventional epoxy resins in terms of high-temperature performance. The thermal polymerization of these resins leads to a densely cross-linked structure that resists softening and degradation even under extreme thermal loads.

In the realm of composite materials, the matrix resin plays a pivotal role in transferring stress between the reinforcing fibers and protecting them from environmental degradation. Bismaleimide resins based on this compound are extensively used as matrix materials for advanced fiber-reinforced composites, particularly with glass and carbon fibers. These composites are integral to the construction of aircraft components, including interior panels and high-performance radomes, due to their combination of low weight, high strength, and superior thermal resistance. evonik.com

The processing of these composite matrix resins can be carried out using various techniques, including prepregging, resin transfer molding (RTM), and filament winding. polymerinnovationblog.com The ability to modify the resin system, for instance by creating binary mixtures with reactive diluents like o,o'-diallyl bisphenol A (DABA), allows for the tailoring of properties such as toughness and processability. cnrs.fr This versatility makes this compound-based resins highly adaptable to different manufacturing requirements and final application needs.

Below is a table summarizing the typical properties of bismaleimide resins used as composite matrices:

PropertyTypical Value Range
Glass Transition Temp. (Tg)230 - 380 °C
Service TemperatureUp to 250 °C
Flexural StrengthHigh
Hot/Wet PerformanceExcellent
FlammabilityLow

Applications in Electronic and Electrical Materials

The outstanding dielectric properties and thermal stability of polymers derived from this compound make them highly suitable for a variety of applications in the electronics and electrical industries. These materials are instrumental in ensuring the reliability and performance of electronic components, especially in high-frequency and high-temperature operating conditions.

While direct and specific data on the use of this compound in multilayer transmission line plates is not extensively detailed in the available research, the general properties of bismaleimide resins strongly suggest their suitability for such applications. Multilayer printed circuit boards (PCBs) and other high-frequency electronic substrates require materials with stable dielectric properties, low signal loss, and high thermal reliability to ensure signal integrity. Bismaleimide resins, with their low dielectric constant and dissipation factor that remain stable over a wide frequency and temperature range, are excellent candidates for the dielectric layers in these complex structures. Their use can help in minimizing signal distortion and cross-talk in high-speed digital and microwave circuits.

The demand for low-loss dielectric materials is rapidly increasing with the advancement of high-frequency communication technologies, such as 5G and beyond. Materials used in these applications must exhibit a low dielectric constant (Dk) and a low dissipation factor (Df) to minimize signal attenuation and ensure efficient signal transmission. Research has shown that modifying bismaleimide resins can lead to a significant reduction in their dielectric properties. For instance, the incorporation of specific chemical moieties can lower the dielectric constant to less than 3.0 and the dissipation factor to around 0.003 at 10^7 Hz. researchgate.net This makes bismaleimide resins based on monomers like this compound highly attractive for the fabrication of high-frequency circuits, antennas, and radomes.

The following table presents a comparison of the dielectric properties of standard and modified bismaleimide resins:

Resin TypeDielectric Constant (Dk) at 10^7 HzDissipation Factor (Df) at 10^7 Hz
Standard BMI~3.25~0.01
Modified BMI<3.00~0.003

Contributions of Flexible Ether Linkages to Polymer Characteristics

A significant challenge with traditional bismaleimide resins is their inherent brittleness and poor processability, which stem from their rigid molecular structures. The introduction of flexible linkages into the polymer backbone is a well-established strategy to overcome these limitations. The ether linkages (-O-) present in the this compound monomer play a crucial role in enhancing the processability and toughness of the resulting polymers.

These flexible ether groups increase the rotational freedom of the polymer chains, which in turn lowers the melting point and melt viscosity of the uncured resin. This improved processability allows for easier manufacturing of complex parts and better impregnation of fiber reinforcements in composite materials. Furthermore, the enhanced chain mobility contributes to an increase in the fracture toughness of the cured thermoset, mitigating the brittleness typically associated with highly cross-linked polymers. The presence of ether linkages also tends to improve the solubility of the monomers in common organic solvents, facilitating their use in various solution-based processing techniques. polymerinnovationblog.com

Enhancement of Material Attributes through Structural Design

The performance of bismaleimide (BMI) resins, including those based on this compound, can be significantly enhanced through strategic structural modifications. These alterations aim to improve processability and final material properties.

Strategies for Improved Processability

Bismaleimide resins are known for their high thermal stability but are often hindered by poor processability, characterized by high melting points and narrow processing windows. A primary strategy to overcome this is to disrupt the molecular symmetry and packing of the polymer chains. This can be achieved by creating oligomers with controlled molecular weights. For instance, phthalonitrile (B49051) end-capped oligomers have been developed with melting or glass transition temperatures ranging from 35 to 75°C, demonstrating a significant improvement in processability. researchgate.net Another effective approach involves the synthesis of liquid bismaleimides. Commercially available examples include those based on cycloaliphatic and polyoxypropylene structures, which are liquid at room temperature. ethernet.edu.et Furthermore, blending BMI resins with thermoplastic modifiers, such as amorphous polyetherimide (PEI), can enhance processability by altering the morphology of the system. researchgate.net

Impact of Fluorene (B118485) Cardo Groups on Polymer Properties

The introduction of bulky, rigid groups, known as cardo groups, into the polymer backbone is a well-established method for modifying polymer properties. The fluorene moiety (a "cardo" group, from the Latin word for loop) is particularly effective. When incorporated into polyimides, which are structurally related to bismaleimides, these bulky groups disrupt the regular packing of polymer chains. This disruption increases the fractional free volume within the polymer matrix. The practical consequences of this increased free volume include enhanced gas permeability and improved solubility, which can be beneficial for specific applications like gas separation membranes.

Role of Cycloaliphatic Moieties in Curing and Performance

Incorporating cycloaliphatic structures into the backbone of bismaleimide resins is a key strategy for enhancing material performance. These non-aromatic ring structures can lead to several beneficial changes. Bismaleimides containing cycloaliphatic moieties are often liquid at room temperature, which significantly improves their processability compared to solid, high-melting-point aromatic BMIs. ethernet.edu.et This allows for easier handling and processing in applications like resin transfer molding and infusion. From a performance standpoint, the introduction of cycloaliphatic groups can lower the dielectric constant and dissipation factor of the cured resin, making them suitable for microelectronics and high-frequency applications. While improving processability, these modifications must be balanced to maintain the high thermal stability characteristic of BMI resins.

Nanocomposite Formulations with this compound

The development of nanocomposites represents a significant advancement in leveraging the properties of this compound-based resins. The incorporation of nanofillers, particularly modified graphene oxide, can lead to substantial improvements in mechanical and thermal properties.

Interfacial Interactions and Dispersion in Resin Matrices

The performance of a nanocomposite is critically dependent on the quality of the dispersion of the nanofiller within the polymer matrix and the strength of the interfacial adhesion between the two components. mdpi.com Unmodified graphene tends to agglomerate within the resin due to strong van der Waals forces, leading to poor performance. Surface functionalization is a key strategy to overcome this. mdpi.com For bismaleimide resins, functionalizing graphene oxide with groups like maleic anhydride (B1165640) (MAH-GO) or amino groups (NH2-rGO) promotes better dispersion and creates strong covalent or chemical bonds with the BMI matrix. researchgate.netmdpi.com This strong interfacial interaction is crucial for effective load transfer from the polymer matrix to the nanofiller, resulting in significant improvements in mechanical properties. For example, the incorporation of MAH-GO into carbon fiber/BMI composites has been shown to significantly increase interlaminar shear strength (ILSS) and flexural properties by strengthening the interfacial bonding between the fiber and the resin matrix. researchgate.net

The following table summarizes the impact of incorporating amino-functionalized graphene oxide/tungsten disulfide hybrids (NH2-rGO/WS2) on the mechanical properties of a bismaleimide resin. mdpi.com

PropertyNeat BMI ResinBMI + 0.6 wt% NH2-rGO/WS2Percentage Increase
Impact Strength (kJ/m²)10.820.891.3%
Flexural Strength (MPa)10717462.6%

Similarly, the table below shows the enhancement in mechanical properties of carbon fiber (CF)/BMI composites with the addition of maleic anhydride-functionalized graphene oxide (MAH-GO). researchgate.net

PropertyImprovement with MAH-GO
Interlaminar Shear Strength (ILSS)+24.4%
Flexural Strength+28.7%
Flexural Modulus+49.7%

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in 1,3-Bis(4-maleimidophenoxy)benzene. The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent peaks are associated with the maleimide (B117702) ring.

The symmetrical and asymmetrical stretching vibrations of the carbonyl (C=O) groups within the imide ring typically appear as two distinct, strong absorption bands. For bismaleimide (B1667444) (BMI) monomers, these are consistently observed in the region of 1780-1700 cm⁻¹ and 1720-1695 cm⁻¹. researchgate.netmdpi.com Specifically, analysis of structurally similar bismaleimides shows a characteristic imide carbonyl absorption at approximately 1715-1716 cm⁻¹. researchgate.net

Another key indicator is the stretching vibration of the carbon-nitrogen bond (C-N-C) of the imide ring, which is typically found around 1395 cm⁻¹. researchgate.net The presence of the ether linkage (C-O-C) connecting the phenoxy and benzene (B151609) rings is confirmed by strong absorption bands in the 1260-1230 cm⁻¹ range. orientjchem.org Furthermore, the double bond (C=C) of the maleimide ring has a characteristic absorption peak at a lower wavenumber, often around 690 cm⁻¹. researchgate.net The aromatic C-H stretching can be observed around 3100 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound and Related Bismaleimides.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching~3100 researchgate.net
Imide C=OAsymmetric/Symmetric Stretching1780-1700 mdpi.com
Imide C-N-CStretching~1395 researchgate.net
Aromatic Ether C-O-CAsymmetric Stretching1260-1230 orientjchem.org
Maleimide C=CStretching~690 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule, allowing for unambiguous structural confirmation.

In the ¹H NMR spectrum, the protons of the maleimide ring (–CH=CH–) are expected to produce a sharp singlet. In analogous bismaleimide compounds, this signal typically appears around 6.8-7.2 ppm. researchgate.netorientjchem.org The aromatic protons from the different benzene rings will appear as a complex series of multiplets in the downfield region, generally between 6.9 and 8.1 ppm. researchgate.netorientjchem.org The specific splitting patterns and chemical shifts depend on the substitution pattern and the electronic environment of each proton.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbons (C=O) of the imide ring are highly deshielded and appear significantly downfield, typically in the range of 169-170 ppm. researchgate.net The carbons of the maleimide double bond (–C=C–) are expected around 134 ppm. researchgate.net The various aromatic carbons, including those bonded to the ether oxygen atoms, will resonate in the approximate range of 117 to 158 ppm. researchgate.net

Table 2: Expected NMR Chemical Shifts (δ, ppm) for this compound Based on Analogous Structures.
SpectrumStructural UnitExpected Chemical Shift (ppm)Reference
¹H NMRMaleimide Protons (H-C=C-H)~6.8 - 7.2 (singlet) researchgate.netorientjchem.org
¹H NMRAromatic Protons (Ar-H)~6.9 - 8.1 (multiplets) researchgate.netorientjchem.org
¹³C NMRImide Carbonyl Carbons (C=O)~169 - 170 researchgate.net
¹³C NMRAromatic Carbons (C-O, Ar-C)~117 - 158 researchgate.net
¹³C NMRMaleimide Carbons (C=C)~134 researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound monomer, providing definitive proof of its successful synthesis. The technique measures the mass-to-charge ratio of ionized molecules. For this compound (molecular formula C₂₆H₁₆N₂O₆), the calculated exact mass is 452.10083623 Da, and the molecular weight is approximately 452.4 g/mol . nih.gov This precise measurement helps to distinguish the target compound from potential impurities or byproducts.

Thermal Analysis Techniques for Polymerization and Curing Investigations

Thermal analysis techniques are essential for characterizing the polymerization (curing) process of the this compound monomer and for evaluating the thermal stability of the resulting polybismaleimide resin.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Transitions

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of the bismaleimide monomer, including its melting and curing behavior. A typical DSC thermogram for a BMI monomer shows a sharp endothermic peak corresponding to its melting point (Tₘ), followed by a broad exothermic peak over a wide temperature range, which represents the thermally induced polymerization of the maleimide groups. orientjchem.org

For this compound, the DSC scan reveals its processing window—the temperature range between melting and the onset of curing, which is critical for composite manufacturing. epa.gov While the specific melting point can be influenced by crystalline purity, analogous BMI monomers exhibit melting points ranging from 136°C to over 250°C. researchgate.net The curing exotherm for bismaleimides typically begins above 200°C and can extend to over 350°C, with a peak curing temperature (Tₚ) that is dependent on the heating rate. researchgate.netorientjchem.org The heat of polymerization (ΔH), calculated from the area of the exothermic peak, is a measure of the extent of reaction and is typically in the range of 47-78 J/g for similar BMI systems. researchgate.netorientjchem.org

Table 3: Typical Thermal Transitions for Bismaleimide Monomers Measured by DSC.
Thermal EventDescriptionTypical Temperature Range (°C)Reference
Melting (Tₘ)Endothermic transition from solid to liquid130 - 260 researchgate.net
Curing OnsetStart of the exothermic polymerization reaction180 - 250 researchgate.netorientjchem.org
Peak Exotherm (Tₚ)Temperature of maximum curing rate220 - 280 orientjchem.org
Curing CompletionEnd of the exothermic polymerization reaction> 350 orientjchem.org

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Char Yield

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the cured polybismaleimide resin. The analysis involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data provides the decomposition temperature (Tₔ), which indicates the onset of significant thermal degradation, and the char yield, which is the percentage of material remaining at a high temperature (e.g., 800°C or 900°C).

Polymers derived from this compound are expected to exhibit high thermal stability, characteristic of polybismaleimide networks. These resins typically show no significant weight loss below 450°C in either nitrogen or air atmospheres. researchgate.net The temperature for 5% weight loss (T₅) for high-performance BMI resins is often above 460°C, with some systems stable to over 500°C. epa.govmdpi.com The high aromatic content and crosslinked nature of the polymer contribute to a substantial char yield at elevated temperatures, often in the range of 60-70% in a nitrogen atmosphere, which correlates with excellent fire resistance properties. epa.gov

Table 4: Typical TGA Data for Cured Bismaleimide Resins.
ParameterDescriptionTypical ValueAtmosphereReference
T₅ / TₔTemperature at 5% weight loss> 450 °CNitrogen/Air researchgate.netepa.gov
Char YieldResidual weight at 800-900 °C60 - 70%Nitrogen epa.gov

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response and Crosslink Density

Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. When a sinusoidal stress is applied to a sample, the resulting strain is measured, allowing for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response or energy dissipation. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), also known as the damping factor, which provides information about the material's ability to absorb and dissipate energy.

In the context of polymers derived from this compound, DMA is crucial for understanding their thermomechanical stability and the extent of crosslinking. The glass transition temperature (Tg), a critical parameter for defining the upper service temperature of the polymer, is often determined from the peak of the tan δ curve or the onset of the drop in the storage modulus. For bismaleimide (BMI) resins, which are thermosetting polyimides, the curing process leads to the formation of a highly crosslinked network structure. nasa.govakjournals.com

The viscoelastic properties of these polymers are highly dependent on their crosslink density. A higher degree of crosslinking typically results in a higher storage modulus in the rubbery plateau region (above Tg), a higher Tg, and a lower tan δ peak, indicating a more rigid and less damped material. researchgate.netrsc.org For instance, studies on similar BMI resin systems have shown that post-curing at elevated temperatures can increase the Tg and the storage modulus at high temperatures, although it may slightly decrease the modulus at cryogenic temperatures. nasa.govnasa.gov

The crosslink density (ν) can be estimated from the storage modulus (E') in the rubbery plateau region using the theory of rubber elasticity, as described by the equation:

E' = 3νRT

where R is the universal gas constant and T is the absolute temperature in Kelvin. tainstruments.com This calculation provides a quantitative measure of the degree of cure and the structural integrity of the polymer network. dtic.mil

Below is a representative data table illustrating the typical viscoelastic properties of a bismaleimide polymer system, similar to what would be expected for a fully cured polymer based on this compound.

PropertyValue
Storage Modulus (E') @ 30°C~3.8 GPa
Storage Modulus (E') @ 200°C~3.3 - 3.6 GPa
Glass Transition Temp (Tg)> 250°C
Tan δ Peak HeightVaries with cure state

Note: The values presented are illustrative and based on typical data for bismaleimide resin systems. researchgate.net

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for the quality control of the this compound monomer and for characterizing the molecular weight and molecular weight distribution of the resulting polymers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds. In the context of this compound, reversed-phase HPLC is the method of choice for assessing the purity of the monomer. This is critical as impurities can significantly affect the polymerization process and the final properties of the polymer.

A typical HPLC analysis involves dissolving the sample in a suitable solvent and injecting it into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A UV detector is commonly used for detection, as the aromatic rings and maleimide groups in the molecule absorb UV light. The purity of the monomer is determined by the relative area of the main peak in the chromatogram. The development of a robust HPLC method is crucial for ensuring the quality of the monomer for both research and industrial applications. finechem-mirea.ru

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight and molecular weight distribution of polymers. For polyimides derived from this compound, GPC provides valuable information about the success of the polymerization reaction.

In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains can penetrate the pores to varying extents and elute later. The elution time is thus inversely proportional to the logarithm of the molecular weight. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined. The PDI provides a measure of the breadth of the molecular weight distribution. For polyimides, a narrow PDI is often desirable for consistent properties. scielo.org.mx

The following table shows representative GPC data for a series of polyimides, illustrating the type of information obtained from this technique.

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polyimide A45,00092,0002.04
Polyimide B52,000108,0002.08
Polyimide C48,50099,9002.06

Note: This data is illustrative for polyimide systems and not specific to polymers derived from this compound.

Morphological and Microstructural Characterization

The macroscopic properties of polymers are intimately linked to their microscopic and mesoscopic structure. Techniques such as X-ray diffraction and polarized optical microscopy are vital for characterizing the morphology and microstructure of polymers based on this compound.

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of materials. For polymers, XRD is primarily used to determine the degree of crystallinity. Amorphous polymers produce a broad, diffuse halo in their diffraction pattern, while semi-crystalline polymers exhibit sharp peaks superimposed on the amorphous halo. The positions of the peaks (in terms of the scattering angle, 2θ) can be used to calculate the d-spacing (the distance between parallel planes in the crystalline lattice), and the width of the peaks can provide information about the size of the crystallites.

For polyimides derived from this compound, which are often amorphous or semi-crystalline, XRD is used to assess the degree of order in the polymer chains. researchgate.net The presence of crystallinity can significantly impact the mechanical properties, thermal stability, and solvent resistance of the material. In some cases, XRD is also used to study the interlayer spacing in polyimide-clay nanocomposites. researchgate.net

Polarized Optical Microscopy (POM) is a valuable technique for studying the morphology and identifying the mesophases of liquid crystalline polymers (LCPs). The rigid aromatic structure of this compound can impart liquid crystalline behavior to the resulting polymers.

In POM, a sample is placed between two polarizers, and the ability of the material to rotate the plane of polarized light is observed. Isotropic materials (like amorphous polymers above their Tg or isotropic liquids) appear dark, while anisotropic materials (like crystals or liquid crystals) appear bright and often exhibit characteristic textures. Different liquid crystalline phases, such as nematic, smectic, and cholesteric phases, have unique optical textures that can be identified by a trained observer. POM is used to determine the temperatures at which phase transitions occur and to identify the type of liquid crystalline phase present, which is crucial for understanding the processing and properties of these advanced materials.

Dielectric Analysis for Electrical Performance Characteristics

Dielectric analysis is a critical technique for characterizing the electrical insulation properties of polymeric materials, such as those derived from this compound. This analysis typically involves measuring the dielectric constant (ε') and the dielectric loss factor (tan δ) over a range of frequencies and temperatures. These parameters provide insights into the material's ability to store electrical energy and the energy dissipated as heat when subjected to an alternating electric field. For high-performance applications in microelectronics and aerospace, materials with a low dielectric constant and low dielectric loss are highly desirable to minimize signal delay and power dissipation.

Research into the dielectric properties of bismaleimide (BMI) polymers, a class of thermosetting polyimides to which polymers derived from this compound belong, reveals key characteristics of their electrical performance. The study of a series of bismaleimide polymers provides valuable data on their dielectric behavior. The dielectric properties of these polymers are influenced by factors such as the rigidity of the polymer backbone, molecular symmetry, and the presence of polar groups. revmaterialeplastice.ro

The dielectric properties, specifically the dielectric constant and dielectric loss, of polyaspartimide films, which are a type of bismaleimide polymer, have been evaluated over a temperature range of -100 to 200 °C and a frequency range from 1 Hz to 1 MHz. revmaterialeplastice.ro Generally, structures with low polarity linkages and bulky groups tend to exhibit a low dielectric constant and low dielectric loss. revmaterialeplastice.ro This is attributed to both the reduced polarity of the molecular groups and less efficient chain packing, which leads to an increase in the free volume within the polymer. revmaterialeplastice.ro

For a specific bismaleimide polymer, designated as P-1 in a study, the dielectric constant and dielectric loss were measured at 25 °C across a frequency range. revmaterialeplastice.ro The results showed a slight decrease in the dielectric constant from 3.18 at 1 Hz to 3.13 at 10⁶ Hz. revmaterialeplastice.ro The dielectric loss also demonstrated a decreasing trend within this frequency interval. revmaterialeplastice.ro

The temperature dependence of the dielectric constant for a series of bismaleimide polymers, labeled P(1-5), shows a gradual increase as the temperature rises to 175°C. revmaterialeplastice.ro At a constant temperature, the dielectric constant tends to decrease with increasing frequency. revmaterialeplastice.ro For instance, at 100 °C, the dielectric constants for these polymers were in the range of 3.08 to 3.50 at a frequency of 1 Hz, while at 10⁶ Hz, the values ranged from 2.93 to 3.38. revmaterialeplastice.ro At 150 °C and a frequency of 10⁴ Hz, the dielectric constant values for the same series of polymers were between 3.08 and 3.57. revmaterialeplastice.ro At a much lower temperature of -100 °C and a frequency of 10⁴ Hz, the dielectric constants were in the range of 2.58–3.05. revmaterialeplastice.ro

These findings suggest that polymers based on bismaleimides can offer a combination of good dielectric properties and high-temperature resistance, making them suitable for various high-performance applications. revmaterialeplastice.ro

Interactive Data Tables

Table 1: Dielectric Properties of Bismaleimide Polymer P-1 at 25 °C

Frequency (Hz)Dielectric Constant
13.18
10⁶3.13

Table 2: Dielectric Constant of Bismaleimide Polymers P(1-5) at Various Temperatures and Frequencies

Temperature (°C)Frequency (Hz)Dielectric Constant Range
10013.08 - 3.50
10010⁶2.93 - 3.38
15010⁴3.08 - 3.57
-10010⁴2.58 - 3.05

Q & A

Basic Research Question

  • DSC Analysis : Dynamic DSC scans (e.g., 10°C/min in nitrogen) identify curing exotherms. For instance, fluorene-containing bismaleimides exhibit curing onset at ~220°C, with peak temperatures at 250–280°C, influenced by electron-withdrawing substituents .
  • TGA Analysis : Thermal stability is assessed via TGA under air/nitrogen. Typical degradation onset occurs at 350–400°C, with char yields >40% at 800°C in nitrogen, indicating high thermal resistance .
    Note : Baseline correction and sample mass consistency (5–10 mg) are critical for reproducibility.

What advanced techniques resolve discrepancies in reported thermal stability data for this compound derivatives?

Advanced Research Question
Conflicting TGA data (e.g., degradation onset varying by ±20°C) often arise from:

  • Sample history : Residual solvents or incomplete curing skew results. Pre-drying at 100°C for 2 hours is recommended .
  • Atmosphere : Oxidative vs. inert conditions (e.g., air vs. nitrogen) alter degradation pathways. Comparative studies under both conditions are essential .
  • Instrument calibration : Cross-validate using reference standards (e.g., indium for DSC, calcium oxalate for TGA) .
    Advanced methods like modulated DSC (MDSC) can decouple reversible (e.g., glass transitions) and non-reversible (e.g., curing) thermal events .

How does structural modification (e.g., fluorene/cyano group incorporation) impact the dielectric properties of this compound-based polymers?

Advanced Research Question

  • Fluorene groups : Enhance rigidity and reduce dielectric constants (e.g., ε < 2.8 at 1 MHz) by limiting dipole mobility .
  • Cyano groups : Improve thermal stability (Tg > 300°C) but may increase moisture absorption, requiring hydrophobic co-monomers for balanced performance .
    Methodological Insight : Use impedance spectroscopy (1 Hz–1 MHz) to correlate molecular structure with dielectric loss. For example, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMI) composites show tan δ < 0.005 at 100°C, suitable for high-temperature capacitors .

What strategies mitigate phase separation in this compound blends with thermoplastic polyimides?

Advanced Research Question
Phase separation in blends (e.g., BMI/PEI systems) is addressed via:

  • Reactive compatibilization : Introduce maleimide-reactive groups (e.g., allyl or amine) into the thermoplastic phase .
  • Processing optimization : Solution casting at 80–100°C with slow solvent evaporation improves homogeneity.
  • Nanoscale characterization : Atomic force microscopy (AFM) or TEM identifies phase domains <50 nm, ensuring uniform dielectric properties .

How can computational modeling predict the reactivity of this compound in radical polymerization?

Advanced Research Question
Density functional theory (DFT) calculates frontier molecular orbitals to predict radical initiation sites. For example:

  • HOMO-LUMO gaps : Narrow gaps (~4 eV) correlate with faster curing kinetics .
  • Maleimide ring strain : Higher strain (e.g., from electron-withdrawing substituents) accelerates ring-opening polymerization .
    Validation : Compare simulated reaction barriers with DSC-derived activation energies (Ea) using Flynn-Wall-Ozawa analysis .

What are the limitations of FTIR and NMR in characterizing crosslinked this compound networks?

Basic Research Question

  • FTIR : Maleimide C=O peaks (1700–1750 cm⁻¹) diminish post-curing, but overlapping signals (e.g., aromatic C-H) complicate quantification. Use difference spectroscopy to isolate curing-related changes .
  • Solid-state NMR : ¹³C CP/MAS NMR resolves crosslink density but requires long acquisition times (>12 hours). Dynamic nuclear polarization (DNP) enhances sensitivity for low-abundance species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.